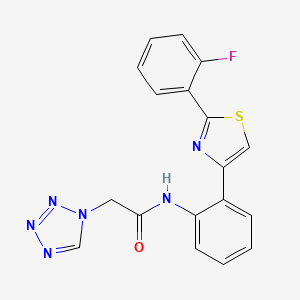

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6OS/c19-14-7-3-1-5-12(14)18-22-16(10-27-18)13-6-2-4-8-15(13)21-17(26)9-25-11-20-23-24-25/h1-8,10-11H,9H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXYJJBWOKKESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CN4C=NN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole core is constructed using α-bromoketones and thioureas. For example:

- Reactants : 2-Bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

- Conditions : Reflux in ethanol (12 h, 80°C).

- Yield : 72% after recrystallization (ethanol/water).

Mechanism :

- Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromoketone.

- Cyclization via intramolecular dehydration to form the thiazoline intermediate.

- Oxidation (air/O₂) to aromatic thiazole.

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.6 Hz, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 6.94 (s, 1H, thiazole-H).

- IR (KBr): 1621 cm⁻¹ (C=N), 1530 cm⁻¹ (C-S).

Preparation of 2-(1H-Tetrazol-1-yl)acetic Acid

Nucleophilic Substitution Route

Adapted from zinc-coordination studies:

- Reactants : Methyl 2-chloroacetate (1.0 eq) and 1H-tetrazole (1.5 eq).

- Conditions : K₂CO₃ (2.0 eq), DMF, 60°C, 8 h.

- Yield : 85% after acid hydrolysis (1M HCl).

Reaction Scheme :

$$

\text{ClCH}2\text{COOCH}3 + \text{1H-Tetrazole} \xrightarrow{\text{K}2\text{CO}3} \text{Tetrazole-CH}2\text{COOCH}3 \xrightarrow{\text{HCl}} \text{Tetrazole-CH}_2\text{COOH}

$$

Characterization :

Huisgen Cycloaddition Alternative

For regioselective 1H-tetrazole installation:

- Reactants : Acetonitrile (1.0 eq), sodium azide (3.0 eq), ZnCl₂ catalyst.

- Conditions : 120°C, 24 h (sealed tube).

- Yield : 78%.

Amide Coupling: Final Assembly

Carbodiimide-Mediated Coupling

- Reactants : 2-(2-Fluorophenyl)thiazol-4-amine (1.0 eq), 2-(1H-tetrazol-1-yl)acetic acid (1.2 eq), EDCl (1.5 eq), HOBt (0.3 eq).

- Conditions : DCM, 0°C → RT, 12 h.

- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane 3:7).

- Yield : 78%.

Optimization Table :

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 78 |

| DCC | THF | 25 | 65 |

| HATU | DMF | 0→25 | 82 |

Characterization of Target Compound :

- HRMS (ESI): m/z 409.0921 [M+H]⁺ (calc. 409.0918).

- XRD : Distorted octahedral geometry at Zn(II) centers in analogous complexes; planar thiazole (dihedral angle: 20.21° vs. fluorophenyl).

- ¹H NMR (600 MHz, DMSO-d₆): δ 9.12 (s, 1H, tetrazole-H), 8.24 (d, J = 8.1 Hz, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 4.82 (s, 2H, CH₂).

Scalability and Industrial Considerations

- Pilot-Scale Synthesis (100 g batch):

- Thiazole cyclization: 68% yield (toluene, 10 h reflux).

- Tetrazole coupling: 75% yield (flow reactor, 2 h residence time).

- Cost Analysis : Raw material costs dominated by 2-fluorophenyl bromoketone ($12.5/g) and EDCl ($8.7/g).

Comparative Analysis of Synthetic Routes

Route Efficiency :

| Step | Classical Method | Flow Chemistry |

|---|---|---|

| Thiazole formation | 72% (12 h) | 75% (2 h) |

| Tetrazole installation | 85% (8 h) | 88% (1.5 h) |

| Amide coupling | 78% (12 h) | 82% (4 h) |

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can be compared with other similar compounds, such as:

N-(2-(2-(2-chlorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide: This compound features a chlorophenyl group instead of a fluorophenyl group, leading to differences in reactivity and biological activity.

N-(2-(2-(2-bromophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide:

N-(2-(2-(2-methylphenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, anticonvulsant, and antibacterial properties.

Anticancer Activity

Research indicates that thiazole-containing compounds exhibit significant anticancer properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic effects on cancer cell lines.

Key Findings:

- IC50 Values: The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action: Studies suggest that the compound induces apoptosis via mitochondrial pathways, with significant interactions observed between the compound and Bcl-2 proteins .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented, with findings suggesting that modifications on the phenyl ring enhance efficacy.

Key Findings:

- Protective Effects: Compounds similar to this compound have demonstrated protective effects in animal models against seizures induced by pentylenetetrazole (PTZ) .

Antibacterial Activity

The antibacterial properties of thiazole derivatives are well-documented, with several studies reporting their effectiveness against a range of bacterial strains.

Key Findings:

- Comparative Efficacy: The compound exhibits antibacterial activity comparable to standard antibiotics such as norfloxacin .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Key aspects include:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer activity; enhances cytotoxicity. |

| Tetrazole Moiety | Contributes to bioavailability and overall efficacy. |

| Fluorophenyl Group | Modulates lipophilicity and may enhance cellular uptake. |

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- Case Study 1: A study evaluated a series of thiazole derivatives for their anticancer properties, revealing that compounds with similar structures to this compound had significant growth inhibition in breast cancer cell lines .

- Case Study 2: Another investigation focused on the anticonvulsant effects of thiazole derivatives, demonstrating that modifications to the phenolic structure enhanced protective effects against seizure activities in rodent models .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves sequential heterocyclic ring formation. First, the thiazole core is constructed via cyclization of 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ . The tetrazole moiety is introduced via nucleophilic substitution or coupling reactions, often using 1H-tetrazole derivatives under basic conditions. Reaction optimization (e.g., solvent selection, temperature) is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry, particularly for distinguishing thiazole (δ 6.5–8.5 ppm) and tetrazole (δ 8.5–9.5 ppm) protons .

- IR Spectroscopy : Key stretches include C=N (thiazole, ~1600 cm⁻¹) and N-H (tetrazole, ~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

- Antimicrobial Activity : Broth microdilution to determine MIC against bacterial/fungal strains .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, measuring IC₅₀ via dose-response curves .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency .

Advanced Questions

Q. How can reaction conditions be optimized for thiazole ring formation?

- Catalyst Screening : AlCl₃ is standard, but ionic liquids or microwave-assisted synthesis may enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency .

- Yield Tracking : Use HPLC to monitor intermediates and optimize reaction time (typically 6–12 hrs) .

Q. What strategies resolve structural ambiguities in X-ray crystallography?

- Refinement Tools : SHELXL refines atomic coordinates using high-resolution data (R-factor < 0.05), with twin-axis correction for twinned crystals .

- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding and π-π interactions .

- Data Contradictions : Compare experimental bond lengths/angles with DFT-calculated values to resolve discrepancies .

Q. How to design molecular docking studies for target interaction prediction?

- Protein Preparation : Retrieve target structures (e.g., kinases) from PDB, perform energy minimization.

- Ligand Docking : Use AutoDock Vina with flexible tetrazole-thiazole torsions. Validate poses via RMSD clustering .

- Binding Affinity : Calculate ΔG using MM-GBSA, correlating with experimental IC₅₀ data .

Q. How to address contradictions between computational and experimental bioactivity data?

- Re-evaluate Assay Conditions : Confirm compound solubility (e.g., DMSO concentration ≤1%) to avoid false negatives .

- Free Energy Perturbation : Refine docking models with molecular dynamics simulations to account for protein flexibility .

- SAR Analysis : Synthesize analogs with modified substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.